- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studiesEuropean Journal of Medicinal Chemistry, 2017, 140, 293-304,
Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)

96797-15-8 structure
商品名:4-iodo-1-(triphenylmethyl)-1H-imidazole
CAS番号:96797-15-8
MF:C22H17IN2
メガワット:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165
4-iodo-1-(triphenylmethyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-1-tritylimidazole
- 4-Iodo-1-trityl-1H-imidazole
- 4-Iodo-1-(triphenylmethyl)imidazole
- N-trityl-4(5)-iodoimidazole
- 1-trityl-4-iodoimidazole
- 4-iodo-1-triphenylmethyl-1H-imidazole
- 4-Iodo-1-trityl-imidazole
- n1-trityl-4-iodoimidazole
- N-trityl-4-iodo-imidazole
- 4-iodo-1-(triphenylmethyl)-1H-imidazole
- DXJZJYPLPZEYBH-UHFFFAOYSA-N
- 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
- PubChem8995
- 4-iodo-l-tritylimidazole
- 4-iodo-l-trityl-1H-imidazole
- 1-Trityl-4-io
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
- 1-(Triphenylmethyl)-4-iodoimidazole
- 96797-15-8
- SY004443
- J-515545
- BCP17286
- I0890
- MFCD02179542
- CS-W008877
- AB11334
- Imidazole, 4-iodo-1-triphenylmethyl-
- AS-18627
- DB-001728
- 4-Iodo-1-trityl-1H-imidazole #
- (4-Iodo-1H-imidazol-1-yl)triphenylmethane
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
- 4-iodo-1-trityl-1 H-imidazole
- 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
- 4-iodo-1-triphenylmethylimidazole
- DTXSID50347139
- SCHEMBL314095
- AKOS000278301
- 1-(2-benzhydrylphenyl)-4-iodo-imidazole
- AC-3338
-
- MDL: MFCD02179542
- インチ: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- InChIKey: DXJZJYPLPZEYBH-UHFFFAOYSA-N
- ほほえんだ: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1
計算された属性
- せいみつぶんしりょう: 436.04400
- どういたいしつりょう: 436.044
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.4
- ゆうかいてん: 221.0 to 225.0 deg-C
- ふってん: 509.7°C at 760 mmHg
- フラッシュポイント: 262℃
- 屈折率: 1.653
- PSA: 17.82000
- LogP: 5.32790
4-iodo-1-(triphenylmethyl)-1H-imidazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
- リスク用語:R36/37/38
4-iodo-1-(triphenylmethyl)-1H-imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-iodo-1-(triphenylmethyl)-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A213135-250mg |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 250mg |
$5.0 | 2024-04-15 | |
abcr | AB148903-10 g |
4-Iodo-1-tritylimidazole, 95%; . |
96797-15-8 | 95% | 10g |
€99.10 | 2023-05-09 | |
eNovation Chemicals LLC | K10540-50g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 97% | 50g |
$660 | 2024-05-24 | |
eNovation Chemicals LLC | D631443-100g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 97% | 100g |
$600 | 2024-06-05 | |
TRC | I724850-10g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 10g |
$ 195.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0828-250g |
4-IODO-1-(TRIPHENYLMETHYL)-1H-IMIDAZOLE |
96797-15-8 | 95% | 250g |
$400 | 2023-09-07 | |
Fluorochem | 019056-25g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 25g |
£156.00 | 2022-02-28 | |
Ambeed | A213135-25g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 25g |
$44.0 | 2024-08-02 | |
Chemenu | CM187183-10g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 95+% | 10g |
$61 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I97180-5g |
4-Iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 5g |
¥218.0 | 2021-09-09 |
4-iodo-1-(triphenylmethyl)-1H-imidazole 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, 20 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 14 h, rt
1.2 Solvents: Water ; 20 min, rt
1.2 Solvents: Water ; 20 min, rt
リファレンス
- Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1.5 h, reflux; cooled
リファレンス
- 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor AgonistsJournal of Medicinal Chemistry, 2008, 51(10), 2944-2953,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
リファレンス
- Azido and desamino analogs of the marine natural product oroidinZeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 22 h, 20 - 25 °C
リファレンス
- Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 16 h, rt
1.2 16 h, rt
リファレンス
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 3 h, 70 °C
リファレンス
- 6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
リファレンス
- Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors, Japan, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; rt; 1 h, 70 °C
リファレンス
- Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases, United Kingdom, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
リファレンス
- Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors, Japan, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
リファレンス
- Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents, Japan, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 24 h, rt
リファレンス
- Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ; rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 24 h, rt
リファレンス
- Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt → 80 °C
リファレンス
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
リファレンス
- Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
リファレンス
- Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 20 °C
リファレンス
- Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agentsMolecules, 2019, 24(11),,
4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials
4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products
4-iodo-1-(triphenylmethyl)-1H-imidazole 関連文献
-
Rima Lahiri,Alafia A. Ansari,Yashwant D. Vankar Chem. Soc. Rev. 2013 42 5102
-
Victor Lee Org. Biomol. Chem. 2019 17 9095
-
3. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazolesBrian Iddon,Nazir Khan J. Chem. Soc. Perkin Trans. 1 1987 1445
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推奨される供給者
atkchemica
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole

清らかである:99%
はかる:100g
価格 ($):158.0